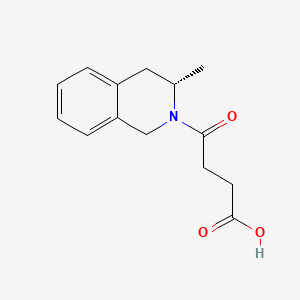

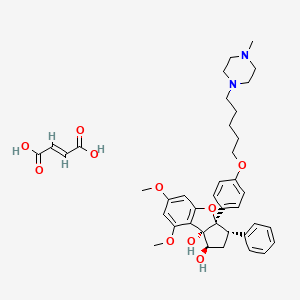

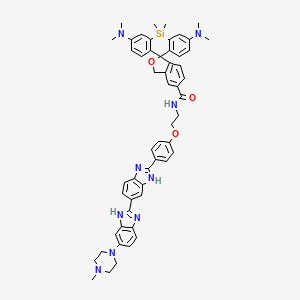

L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

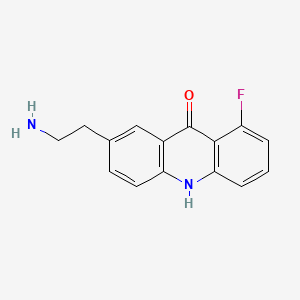

STAT3-IN-22, negative control, is a synthetic peptide used as a control in experiments involving the signal transducer and activator of transcription 3 (STAT3) pathway. This compound is specifically designed to serve as a negative control, meaning it does not inhibit the STAT3 pathway, allowing researchers to differentiate between specific and non-specific effects in their experiments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

STAT3-IN-22, negative control, is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is Pro-Tyr-Leu-Lys-Thr-Lys (PYLKTK). The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of STAT3-IN-22, negative control, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.

Análisis De Reacciones Químicas

Types of Reactions

STAT3-IN-22, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)

Purification: High-performance liquid chromatography (HPLC)

Major Products

The major product of the synthesis is the STAT3-IN-22, negative control peptide itself. No significant by-products are typically formed if the synthesis and purification are carried out correctly.

Aplicaciones Científicas De Investigación

STAT3-IN-22, negative control, is widely used in scientific research to study the STAT3 signaling pathway. Its primary applications include:

Cancer Research: Used to differentiate between specific and non-specific inhibition of the STAT3 pathway in cancer cells.

Immunology: Helps in understanding the role of STAT3 in immune cell signaling and function.

Drug Development: Serves as a control in the development of STAT3 inhibitors for therapeutic purposes.

Mecanismo De Acción

As a negative control, STAT3-IN-22 does not inhibit the STAT3 pathway. Instead, it serves as a baseline to compare the effects of STAT3 inhibitors. The STAT3 pathway is involved in various cellular processes, including proliferation, survival, and immune response. By using STAT3-IN-22, researchers can ensure that observed effects are due to specific inhibition of STAT3 and not other non-specific interactions .

Comparación Con Compuestos Similares

Similar Compounds

STAT3-IN-1: A potent inhibitor of the STAT3 pathway.

STAT3-IN-3: Another inhibitor with a different mechanism of action.

STAT3-IN-5: Known for its high specificity towards STAT3.

Uniqueness

STAT3-IN-22, negative control, is unique because it does not inhibit the STAT3 pathway, making it an essential tool for validating the specificity of STAT3 inhibitors. This characteristic distinguishes it from other STAT3 inhibitors, which actively block the pathway .

Propiedades

Número CAS |

286465-27-8 |

|---|---|

Fórmula molecular |

C36H60N8O9 |

Peso molecular |

748.9 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H60N8O9/c1-21(2)19-28(42-34(50)29(20-23-12-14-24(46)15-13-23)43-31(47)25-11-8-18-39-25)33(49)40-26(9-4-6-16-37)32(48)44-30(22(3)45)35(51)41-27(36(52)53)10-5-7-17-38/h12-15,21-22,25-30,39,45-46H,4-11,16-20,37-38H2,1-3H3,(H,40,49)(H,41,51)(H,42,50)(H,43,47)(H,44,48)(H,52,53)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |

Clave InChI |

LDYMBOJBXKVJLH-CSJNAZMVSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

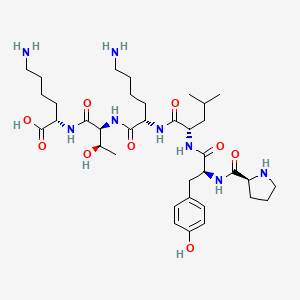

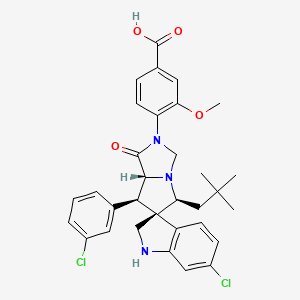

![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)

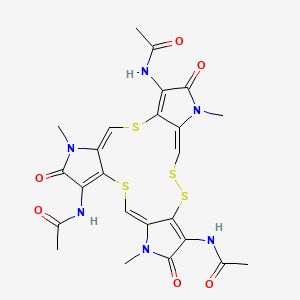

![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)